molecular formula C12H12BrN B1517401 4-Bromo-6-ethyl-2-methylquinoline CAS No. 1070879-44-5

4-Bromo-6-ethyl-2-methylquinoline

Cat. No.: B1517401
CAS No.: 1070879-44-5
M. Wt: 250.13 g/mol
InChI Key: ALBMSDIUFYWOPN-UHFFFAOYSA-N
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Description

4-Bromo-6-ethyl-2-methylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 6-position, and a methyl group at the 2-position on the quinoline ring system. It has a molecular weight of 250.13 g/mol and is represented by the chemical formula C12H12BrN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-ethyl-2-methylquinoline typically involves the bromination of 6-ethyl-2-methylquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-ethyl-2-methylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce dihydroquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-ethyl-2-methylquinoline has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

4-Bromo-6-ethyl-2-methylquinoline is similar to other brominated quinolines, such as 4-Bromoquinoline and 4-Bromo-2-methylquinoline. its unique combination of substituents (ethyl and methyl groups) distinguishes it from these compounds. The presence of these groups can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 4-Bromoquinoline

  • 4-Bromo-2-methylquinoline

  • 4-Bromo-6-methylquinoline

  • 4-Bromo-2-ethylquinoline

Properties

IUPAC Name

4-bromo-6-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMSDIUFYWOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653693
Record name 4-Bromo-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-44-5
Record name 4-Bromo-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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